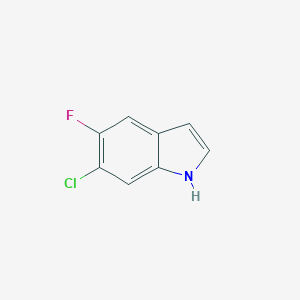

6-Chloro-5-fluoroindole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-chloro-5-fluoro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFN/c9-6-4-8-5(1-2-11-8)3-7(6)10/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANGRSSWNBDJESO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=C(C=C21)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378611 | |

| Record name | 6-chloro-5-fluoroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122509-72-2 | |

| Record name | 6-chloro-5-fluoroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-5-fluoro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Chloro-5-fluoroindole: A Core Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-5-fluoroindole is a halogenated indole (B1671886) derivative that has emerged as a critical building block in medicinal chemistry. Its unique electronic properties and structural features make it a valuable precursor for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the application of this compound in contemporary research, with a particular focus on its role in the development of inhibitors for Glycogen Synthase Kinase 3β (GSK-3β) and agonists for the 5-HT2C receptor. This document will detail the synthetic routes utilizing this intermediate, present key quantitative data, and describe the relevant signaling pathways and experimental methodologies.

Core Applications in Research

Extensive research has demonstrated that this compound is a versatile scaffold for the synthesis of potent and selective modulators of key biological targets. Its primary applications are concentrated in the fields of oncology and neuroscience.

Inhibition of Glycogen Synthase Kinase 3β (GSK-3β)

GSK-3β is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. Dysregulation of GSK-3β activity has been implicated in the pathophysiology of several diseases, including cancer, neurodegenerative disorders, and bipolar disorder. Consequently, the development of potent and selective GSK-3β inhibitors is a major focus of drug discovery efforts.

This compound serves as a key intermediate in the synthesis of a class of potent maleimide-based GSK-3β inhibitors. The indole nitrogen of this compound can be readily alkylated and subsequently elaborated to form complex heterocyclic systems that exhibit high affinity for the ATP-binding pocket of GSK-3β. A notable example is the synthesis of benzofuran-3-yl-(indol-3-yl)maleimides, which have demonstrated significant anti-proliferative activity in pancreatic cancer cell lines.

Modulation of the 5-HT2C Receptor

The 5-HT2C receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system and is involved in the regulation of mood, appetite, and cognition. Agonists of the 5-HT2C receptor have shown therapeutic potential for the treatment of obesity, substance use disorders, and impulse control disorders.

The this compound moiety has been incorporated into the structure of novel 5-HT2C receptor agonists. The specific substitution pattern of the indole ring, including the chloro and fluoro groups, can influence the selectivity and pharmacokinetic properties of the resulting compounds. Research in this area focuses on designing ligands that can effectively activate the 5-HT2C receptor while minimizing off-target effects, particularly at the related 5-HT2A and 5-HT2B receptors.

Quantitative Data

The following tables summarize key quantitative data for compounds synthesized using this compound as a starting material.

| Compound ID | Target | Assay | IC50 (nM) | Cell Line | Reference |

| 1 | GSK-3β | Kinase Assay | 20 | - | [1] |

| 2 (5-fluoro analog of 1) | GSK-3β | Kinase Assay | 40 | - | [1] |

| 3 (5-bromo analog of 1) | GSK-3β | Kinase Assay | 82 | - | [1] |

| 4 (5,6-difluoro analog) | GSK-3β | Kinase Assay | 36 | - | [1] |

Table 1: In vitro inhibitory activity of maleimide-based GSK-3β inhibitors.

Signaling Pathways

Understanding the signaling pathways modulated by compounds derived from this compound is crucial for elucidating their mechanism of action and therapeutic potential.

GSK-3β Signaling Pathway

GSK-3β is a key downstream effector in multiple signaling cascades, including the Wnt/β-catenin and PI3K/Akt pathways. In the absence of Wnt signaling, GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK-3β leads to the stabilization and nuclear translocation of β-catenin, where it activates the transcription of target genes involved in cell proliferation and survival.

Caption: The Wnt/β-catenin signaling pathway and the role of GSK-3β inhibition.

5-HT2C Receptor Signaling Pathway

The 5-HT2C receptor primarily couples to Gq/11 G-proteins. Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.

Caption: The canonical Gq/11-mediated 5-HT2C receptor signaling pathway.

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of research findings. The following sections provide methodologies for the synthesis of this compound and a representative GSK-3β inhibitor.

Synthesis of this compound

A novel and efficient method for the preparation of this compound has been reported, which is suitable for large-scale synthesis.[2]

Step 1: Imine Formation and Hydrolysis

-

In a reaction vessel under an inert atmosphere, a solution of boron trichloride (B1173362) in toluene (B28343) is prepared and cooled in an ice-water bath.

-

A solution of 3-chloro-4-fluoroaniline (B193440) in toluene is added dropwise to the boron trichloride solution.

-

Following the addition, chloroacetonitrile (B46850) and anhydrous aluminum trichloride are sequentially added to the reaction mixture.

-

The reaction is refluxed for 6-8 hours under nitrogen protection.

-

After cooling, 2N hydrochloric acid is added, leading to the precipitation of the intermediate.

Step 2: Reduction and Cyclization

-

The intermediate from Step 1 is dissolved in a dioxane/water (10:1) solvent system.

-

Sodium borohydride (B1222165) is added to the solution, and the mixture is refluxed for 8-10 hours to effect reduction.

-

The solvent is removed under reduced pressure, and the crude product is subjected to reflux dewatering.

-

The final product, this compound, is purified by reduced pressure distillation.

This two-step process reportedly achieves a total yield of approximately 55% with a purity of over 97%.[2]

Synthesis of a Benzofuran-3-yl-(indol-3-yl)maleimide GSK-3β Inhibitor

The following is a general procedure for the synthesis of benzofuran-3-yl-(indol-3-yl)maleimides, as described in the key reference J. Med. Chem. 2009, 52, 1853-1863.

Step 1: Synthesis of 3-(1H-indol-3-yl)furan-2,5-dione

-

A solution of indole-3-acetic acid and oxalyl chloride in an appropriate anhydrous solvent (e.g., dichloromethane) is stirred at room temperature.

-

The resulting acid chloride is then reacted with a suitable furan (B31954) derivative to yield the furan-2,5-dione intermediate.

Step 2: Synthesis of the Maleimide (B117702) Core

-

The furan-2,5-dione intermediate is reacted with an appropriate amine in a suitable solvent, such as acetic acid, at elevated temperatures to form the maleimide ring.

Step 3: Coupling with this compound

-

The maleimide core is then coupled with this compound, typically through an N-alkylation reaction, to yield the final benzofuran-3-yl-(indol-3-yl)maleimide product.

Step 4: Purification

-

The final compound is purified using standard techniques such as column chromatography or recrystallization.

Conclusion

This compound has proven to be a highly valuable and versatile building block in the design and synthesis of novel therapeutic agents. Its application in the development of potent GSK-3β inhibitors and selective 5-HT2C receptor agonists highlights its significance in addressing unmet medical needs in oncology and neuroscience. The detailed synthetic protocols and an understanding of the associated signaling pathways provide a solid foundation for researchers to further explore the potential of this important chemical entity in drug discovery. The continued investigation of derivatives of this compound is expected to yield new and improved drug candidates with enhanced efficacy and safety profiles.

References

An In-depth Technical Guide to 6-Chloro-5-fluoroindole (CAS 122509-72-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-5-fluoroindole is a halogenated indole (B1671886) derivative that serves as a crucial and versatile building block in organic synthesis. Its unique substitution pattern, featuring both chlorine and fluorine atoms on the benzene (B151609) ring, imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the development of complex heterocyclic systems, particularly in the fields of medicinal chemistry and material science. This guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols, tailored for professionals in research and drug development.

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of this compound are fundamental to its application in synthesis. These properties are summarized below.

Physicochemical Data

A compilation of the key physicochemical properties for this compound is presented in Table 1. These values have been aggregated from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| CAS Number | 122509-72-2 | [1] |

| Molecular Formula | C₈H₅ClFN | [2] |

| Molecular Weight | 169.58 g/mol | [2] |

| Appearance | White to light brown solid/crystalline powder | [3] |

| Melting Point | 103-108 °C | [1] |

| Boiling Point | 299.8 °C (at 760 mmHg) | [1] |

| Density (Predicted) | 1.436 g/cm³ | N/A |

| Flash Point (Predicted) | 135.1 °C | N/A |

| XLogP3 (Predicted) | 2.8 | [2] |

| Topological Polar Surface Area | 15.8 Ų | [2] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of this compound.

-

¹H-NMR (Nuclear Magnetic Resonance): A reported ¹H-NMR spectrum shows the following characteristic peaks: δ 6.5 (1H, s), 8.12 (1H, br s), 7.24-7.25 (1H, d), 7.35-7.41 (2H, m).[4]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry shows characteristic peaks at m/z: 167.7 and 169.7, corresponding to the isotopic pattern of chlorine.[4] Predicted mass-to-charge ratios for various adducts have also been calculated, including [M+H]⁺ at 170.01674.[5]

Synthesis and Manufacturing

The most prominent and efficient method for synthesizing this compound on a large scale is a modified Leimgruber–Batcho indole synthesis.[8][9] This multi-step process is outlined below.

Experimental Protocols

The following protocols are adapted from published large-scale synthesis procedures.[4][9]

Protocol 1: Preparation of 3-Chloro-4-fluoro-6-methylnitrobenzene (Sandmeyer Reaction)

-

A suspension of 2-fluoro-4-methyl-5-nitroaniline (1 eq) is prepared in concentrated hydrochloric acid.

-

The mixture is cooled to 0°C, and a solution of sodium nitrite (B80452) (1.1 eq) in water is added dropwise, maintaining the temperature at 0°C.

-

The resulting diazonium salt solution is then added dropwise to a stirred suspension of copper(I) chloride (CuCl) in concentrated hydrochloric acid at 0°C.

-

The reaction is allowed to warm to room temperature and stirred for approximately 16 hours.

-

The mixture is poured onto ice-water and extracted with ethyl acetate (B1210297).

-

The combined organic extracts are washed, dried, and concentrated. The crude product is purified by column chromatography to yield 3-chloro-4-fluoro-6-methylnitrobenzene.[9]

Protocol 2: Synthesis of this compound (Modified Leimgruber-Batcho)

-

Enamine Formation: A mixture of 3-chloro-4-fluoro-6-methylnitrobenzene (1 eq), N,N-dimethylformamide di-isopropyl acetal (2 eq), and N,N-dimethylformamide (DMF) is heated to 100°C and stirred for 3-4 hours. The reaction progress is monitored by HPLC. Upon completion, the mixture containing the enamine intermediate is cooled to room temperature.[4][10]

-

Reductive Cyclization: In a separate reactor, a mixture of toluene, acetic acid, iron powder (2.3 eq), and silica (B1680970) gel is heated to 60°C.[4][10]

-

The enamine solution from the previous step is added dropwise to the iron/acetic acid mixture, ensuring the temperature does not exceed 80°C.[4]

-

After the addition is complete, the mixture is heated to 100°C and stirred for 2 hours. Reaction completion is monitored by HPLC.[4]

-

Work-up and Purification: The reaction mixture is cooled, and ethyl acetate is added. The mixture is filtered to remove solids. The filtrate is washed sequentially with 1N HCl, water, and saturated sodium bicarbonate solution.[10] The organic layer is then dried and concentrated under vacuum. The crude product is purified, typically by crystallization from a methylene (B1212753) dichloride and hexane (B92381) mixture, to yield this compound as a tan-brown solid.[4]

Applications in Research and Development

This compound is a key starting material for a range of high-value molecules across multiple industries. Its halogenated structure allows for diverse functionalization through various cross-coupling and substitution reactions.

-

Pharmaceutical Development: This compound is most notably recognized as the heterocyclic core of Ro 60-0175, a potent and selective 5-HT₂C receptor agonist.[8][9] The 5-HT₂C receptor is a significant target for drugs aimed at treating obesity, depression, and other neurological disorders. The indole nucleus is a common scaffold in medicinal chemistry, and the specific halogenation of this molecule provides a route to novel drug candidates for cancer and other diseases.[11]

-

Material Science: this compound is utilized in the synthesis of advanced organic materials. Its structure can be incorporated into larger conjugated systems to create organic semiconductors and specialized dyes with unique electronic and photophysical properties.

-

Biological Research: In addition to its role in drug development, it serves as a tool compound in biological research. It is used in studies related to serotonin receptors to better understand mood regulation.[12] Furthermore, its fluorescent properties can be exploited in the design of probes for cellular imaging applications.

Safety and Handling

Proper handling and storage of this compound are essential to ensure laboratory safety.

GHS Hazard Information

The compound is classified with the following hazards according to the Globally Harmonized System (GHS).

| Pictogram | Signal Word | Hazard Classifications and Statements |

|

| Danger | Acute Toxicity 4, Oral: Harmful if swallowed (H302).[2] Skin Irritation 2: Causes skin irritation (H315).[2] Serious Eye Damage 1: Causes serious eye damage (H318).[2] STOT SE 3: May cause respiratory irritation (H335).[2] |

Precautionary Statements & Handling

-

Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wash skin thoroughly after handling (P264). Do not eat, drink or smoke when using this product (P270). Use only outdoors or in a well-ventilated area (P271). Wear protective gloves, protective clothing, eye protection, and face protection (P280).

-

Response:

-

If Swallowed: Get medical help (P301+P317). Rinse mouth (P330).

-

If on Skin: Wash with plenty of water (P302+P352). If skin irritation occurs, get medical help (P332+P317). Take off contaminated clothing and wash it before reuse (P362+P364).

-

If in Eyes: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P354+P338). Get medical help (P317).

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing (P304+P340). Get medical help if you feel unwell (P319).

-

-

Storage: Store in a well-ventilated place and keep the container tightly closed (P403+P233). Store locked up (P405). Recommended storage conditions are at 4°C or between 0-8°C, protected from light.[3]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations (P501).

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 6-Chloro-5-fluoro-1H-indole | C8H5ClFN | CID 2773648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. goldbio.com [goldbio.com]

- 4. tsijournals.com [tsijournals.com]

- 5. PubChemLite - 6-chloro-5-fluoro-1h-indole (C8H5ClFN) [pubchemlite.lcsb.uni.lu]

- 6. biophysics.org [biophysics.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

The Biological Activity of Halogenated Indole Derivatives: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Halogenated indole (B1671886) derivatives, a prominent class of heterocyclic compounds, have emerged as a significant area of interest in medicinal chemistry and drug discovery. The incorporation of halogen atoms (fluorine, chlorine, bromine, or iodine) onto the indole scaffold profoundly influences the physicochemical properties and biological activities of these molecules. This technical guide provides an in-depth overview of the diverse biological activities of halogenated indole derivatives, with a focus on their anticancer, antimicrobial, antiviral, and neurological effects. This document is intended to serve as a comprehensive resource, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and development in this field.

Anticancer Activity

Halogenated indole derivatives have demonstrated potent cytotoxic and antiproliferative effects against a wide range of cancer cell lines. Their mechanisms of action are multifaceted, often involving the modulation of critical signaling pathways that govern cell growth, proliferation, and apoptosis.

Quantitative Anticancer Activity Data

The anticancer efficacy of various halogenated indole derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A summary of these findings is presented below.

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |

| Brominated Indoles | 6-Bromoisatin | HT29 (Colon) | ~100 | [1] |

| Tyrindoleninone | HT29 (Colon) | 390 | [1] | |

| 5-Bromoisatin | RAW264.7 (Macrophage) | 38.05 (TNFα inhibition) | [2] | |

| 6-Bromoindole | RAW264.7 (Macrophage) | >50 (NO inhibition) | [2] | |

| Chlorinated Indoles | Dionemycin | NCI-H460, MDA-MB-231, HCT-116, HepG2 | 3.1 - 11.2 | |

| Fluorinated Indoles | 5-Fluoro-N-benzyl-indole | HIV-1 Integrase WT | 0.2 | [3] |

| Multi-halogenated Indoles | 4-Bromo-6-chloroindole | Staphylococcus aureus | 30 | [4] |

| 6-Bromo-4-iodoindole | Staphylococcus aureus | 20 | [4] |

Key Signaling Pathways in Anticancer Activity

Halogenated indoles exert their anticancer effects by targeting key signaling pathways crucial for cancer cell survival and proliferation. Two of the most significant pathways are the PI3K/Akt/mTOR and MAPK/ERK pathways.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Certain indole derivatives have been shown to inhibit this pathway, leading to a reduction in cancer cell viability.

The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is also frequently observed in cancer.

Experimental Protocols for Anticancer Activity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Materials :

-

Human cancer cell line (e.g., HT29, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Halogenated indole derivative stock solution (e.g., 10 mM in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

-

-

Procedure :

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the halogenated indole derivative in complete medium.

-

Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

-

Materials :

-

Treated and untreated cancer cells

-

Cell lysis buffer

-

Caspase-3/7 substrate (e.g., Ac-DEVD-pNA)

-

96-well plate (black, clear bottom for fluorescence)

-

Fluorometric plate reader

-

-

Procedure :

-

Culture and treat cells with the halogenated indole derivative for the desired time.

-

Lyse the cells using the provided lysis buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Add the caspase-3/7 substrate to the supernatant in a 96-well plate.

-

Incubate at 37°C for 1-2 hours.

-

Measure the fluorescence or absorbance according to the substrate used (e.g., excitation/emission at 400/505 nm for a fluorometric substrate).

-

Quantify the caspase activity relative to the untreated control.[5][6]

-

Antimicrobial Activity

Halogenated indole derivatives exhibit significant activity against a broad spectrum of pathogenic microorganisms, including bacteria and fungi. The presence and position of the halogen atom on the indole ring are critical for their antimicrobial potency.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial activity of a compound.

| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference |

| Chlorinated Indoles | 4-Chloroindole | Vibrio parahaemolyticus | 50 | |

| 7-Chloroindole | Vibrio parahaemolyticus | 200 | ||

| Multi-halogenated Indoles | 4-Bromo-6-chloroindole | Staphylococcus aureus | 30 | [4] |

| 6-Bromo-4-iodoindole | Staphylococcus aureus | 20 | [4] | |

| 4,6-Dibromoindole | Candida albicans | 25 | [7] | |

| 5-Bromo-4-chloroindole | Candida albicans | 25 | [7] | |

| Indole-Triazole Derivatives | Compound 3d | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | 3.125-50 | [8] |

Experimental Protocol for Antimicrobial Susceptibility Testing

The agar (B569324) diffusion method is a widely used technique for the qualitative assessment of antimicrobial activity.

-

Materials :

-

Mueller-Hinton agar plates

-

Bacterial or fungal culture

-

Sterile paper discs

-

Halogenated indole derivative solutions of known concentrations

-

Incubator

-

-

Procedure :

-

Prepare a standardized inoculum of the test microorganism.

-

Evenly spread the inoculum onto the surface of a Mueller-Hinton agar plate.

-

Impregnate sterile paper discs with known concentrations of the halogenated indole derivative.

-

Place the discs on the surface of the inoculated agar plate.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measure the diameter of the zone of inhibition around each disc. A larger zone indicates greater antimicrobial activity.

-

Antiviral Activity

Certain halogenated indole derivatives, particularly fluorinated analogues, have shown potent activity against various viruses, including Human Immunodeficiency Virus (HIV).

Quantitative Antiviral Activity Data

The half-maximal effective concentration (EC50) is used to measure the in vitro antiviral activity of a compound.

| Compound Class | Derivative Example | Virus | EC50 | Reference |

| Fluorinated Indoles | Fluorinated indole-carboxamide | HIV-1 WT | 2.0–4.6 nM | |

| 4-Fluoroindole derivative | HIV-1 WT (MT-4 cells) | 0.5 nM | ||

| 7-substituted carboxamides-4-fluoro indole | HIV-1 | 0.0058 - 0.14 nM | ||

| Brominated Indoles | 4-Bromoaniline analog of indole thiourea | HIV-1 | 8.7 µM | [3] |

Experimental Protocol for Antiviral Activity Assessment

The plaque reduction assay is a standard method to quantify the ability of a compound to inhibit viral replication.

-

Materials :

-

Confluent monolayer of susceptible host cells (e.g., Vero cells)

-

Virus stock

-

Halogenated indole derivative solutions

-

Overlay medium (e.g., containing agarose (B213101) or methylcellulose)

-

Crystal violet staining solution

-

-

Procedure :

-

Seed host cells in multi-well plates and grow to confluency.

-

Prepare serial dilutions of the virus and the halogenated indole derivative.

-

Infect the cell monolayers with the virus in the presence of varying concentrations of the compound.

-

After an adsorption period, remove the inoculum and add the overlay medium containing the compound.

-

Incubate the plates until visible plaques (zones of cell death) are formed.

-

Fix and stain the cells with crystal violet.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.

-

Neurological and Anti-inflammatory Activities

Halogenated indole derivatives have also been investigated for their effects on the central nervous system and their potential as anti-inflammatory agents.

Quantitative Data on Neurological and Anti-inflammatory Activities

| Compound Class | Derivative Example | Biological Activity | IC50 | Reference |

| Brominated Indoles | 6-Bromoisatin | NO inhibition (LPS-stimulated RAW264.7) | >50 µM | [2] |

| 5-Bromoisatin | TNFα inhibition (LPS-stimulated RAW264.7) | 38.05 µM | [2] | |

| 6-Bromoindole | NF-κB translocation inhibition | - | [2] | |

| Iodinated Indoles | Iodinated Indole Derivative | Neuronal Nitric Oxide Synthase (nNOS) Inhibition | - | - |

Experimental Protocols

This assay measures the anti-inflammatory activity of a compound by quantifying the inhibition of nitric oxide production in macrophages stimulated with lipopolysaccharide (LPS).

-

Materials :

-

RAW 264.7 macrophage cell line

-

LPS

-

Halogenated indole derivative solutions

-

Griess reagent

-

96-well plates

-

-

Procedure :

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the halogenated indole derivative for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Add Griess reagent to the supernatant and incubate for 15 minutes.

-

Measure the absorbance at 540 nm.

-

Calculate the percentage of NO inhibition and determine the IC50 value.

-

This assay is used to assess the potential of compounds to promote the growth of neurites, which is relevant for neuroregeneration.

-

Materials :

-

Neuronal cell line (e.g., PC12, SH-SY5Y)

-

Nerve Growth Factor (NGF) as a positive control

-

Halogenated indole derivative solutions

-

Microscopy imaging system

-

Image analysis software

-

-

Procedure :

-

Plate neuronal cells in a suitable culture vessel.

-

Treat the cells with different concentrations of the halogenated indole derivative.

-

Incubate for a period sufficient to allow neurite extension (e.g., 48-72 hours).

-

Fix and stain the cells (e.g., with β-III tubulin antibody).

-

Capture images of the cells using a microscope.

-

Quantify neurite length and branching using image analysis software.[9]

-

Conclusion

Halogenated indole derivatives represent a versatile and promising class of bioactive compounds with a wide range of therapeutic applications. The data and protocols presented in this technical guide highlight their significant potential in the fields of oncology, infectious diseases, and neurology. Further research into the structure-activity relationships, mechanisms of action, and in vivo efficacy of these compounds is warranted to translate these promising preclinical findings into novel therapeutic agents. This guide serves as a foundational resource to aid researchers in this endeavor.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assaygenie.com [assaygenie.com]

- 6. mpbio.com [mpbio.com]

- 7. mdpi.com [mdpi.com]

- 8. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neurite Outgrowth Assay - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Incorporation of Fluorine in Indole-Based Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The strategic incorporation of fluorine into the indole ring system has emerged as a powerful tool for medicinal chemists to modulate the physicochemical and pharmacokinetic properties of these molecules, often leading to enhanced therapeutic potential. This technical guide provides an in-depth analysis of the multifaceted roles of fluorine in altering the bioactivity of indole derivatives, offering insights for researchers, scientists, and drug development professionals.

Physicochemical and Pharmacokinetic Advantages of Fluorinating Indoles

The introduction of fluorine into an indole nucleus can bring about several critical changes that are advantageous for drug design. Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for subtle yet profound modifications of a parent indole molecule. These modifications can influence metabolic stability, receptor binding affinity, lipophilicity, and pKa, ultimately impacting a drug candidate's efficacy, safety, and pharmacokinetic profile.[1][2][3]

Key benefits of incorporating fluorine include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes like cytochrome P450s. This can block "soft spots" for metabolism, leading to a longer half-life and improved bioavailability.

-

Increased Binding Affinity: Fluorine can participate in favorable orthogonal multipolar C–F···C=O interactions and other non-covalent interactions within a protein's binding pocket, enhancing binding affinity and potency.

-

Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic nitrogen atoms, which can be crucial for optimizing drug-receptor interactions and improving oral absorption.[4]

-

Improved Lipophilicity and Membrane Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross biological membranes, a critical factor for oral bioavailability and CNS penetration.[2][3]

Fluorinated Indoles as Potent Antiviral Agents

Fluorinated indoles have demonstrated significant promise as antiviral agents, particularly against Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV).

Anti-HIV Activity

Several fluorinated indole derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds bind to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits its DNA polymerase activity.[5]

Table 1: Anti-HIV Activity of Selected Fluorinated Indole Derivatives

| Compound ID | Structure | Target | Assay | EC50 (nM) | Cytotoxicity (CC50) | Reference |

| 19a-e | Fluorinated indole-carboxamides | HIV-1 WT | HIV-1 replication in CEM cells | 2.0–4.6 | Weakly cytostatic | [6] |

| 20h | 4-Fluoroindole derivative | HIV-1 WT | MTT assay in MT-4 and C8166 cells | 0.5 (MT-4), 0.8 (C8166) | >20,000 nM | [7] |

| 22 | 7-Amide-4-fluoroindole | HIV-1 | Primary cell-based assay | 0.14 | Not specified | [8] |

| 23l-n, p | 7-Heteroarylcarboxamide-4-fluoroindoles | HIV-1 | Primary cell-based assay | 0.0058 - 0.057 | Not specified | [8] |

Anti-HCV Activity

Fluorinated indoles have also been investigated as inhibitors of the Hepatitis C virus.

Table 2: Anti-HCV Activity of a Selected Fluorinated Indole Derivative

| Compound ID | Structure | Target | Assay | EC50 (nM) | Selectivity | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 26q | N-(heteroaryl) 5-fluoroindole-3-carbonitrile | HCV NS4B | Cell-based HCV 1b replicon | 2 | >5000-fold vs GAPDH |[6] |

Fluorinated Indoles as Kinase Inhibitors

Fluorinated indoles and their bioisosteres, such as indazoles, have emerged as potent inhibitors of various kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.

ROCK1 Inhibition

Rho-associated coiled-coil containing protein kinase 1 (ROCK1) is a serine/threonine kinase that plays a key role in regulating the actin cytoskeleton. Inhibition of ROCK1 is a potential therapeutic strategy for hypertension and other cardiovascular diseases.

Syk Inhibition

Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that is essential for signaling downstream of various immune receptors.[1][9][10] Syk inhibitors are being investigated for the treatment of inflammatory and autoimmune diseases.[11]

Table 3: Kinase Inhibitory Activity of Selected Fluorinated Indole and Indazole Derivatives

| Compound ID | Structure | Target | Assay | IC50 (nM) | Additional Data | Reference |

| 51 | 4-Fluoroindazole | ROCK1 | In vitro bioassay | 2500 | - | [6][7] |

| 52 | 6-Fluoroindazole | ROCK1 | In vitro bioassay | 14 | 61% oral bioavailability | [6][7] |

| 43a-m | 7-Fluoroindazole derivatives | Syk | Human Syk kinase inhibition | 10 - 50 | TNFα production IC50 ~65 nM | [7] |

| 44g | Fluorinated indole derivative | Syk | In vitro enzyme assay | 4 | High selectivity over JAK family | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and evaluation of fluorinated indoles.

Synthesis of Fluorinated Indoles

4.1.1. Leimgruber-Batcho Indole Synthesis of 4-Fluoroindole

This two-step protocol is a widely used industrial method for the synthesis of indoles.

-

Step 1: Synthesis of the Enamine

-

To a solution of 2-fluoro-6-nitrotoluene (B1294474) in DMF, add N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) and pyrrolidine.

-

Heat the mixture to reflux (around 115-125 °C) and stir for 18-24 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enamine intermediate.

-

-

Step 2: Reductive Cyclization

-

Dissolve the crude enamine in a suitable solvent such as methanol (B129727) or ethanol.

-

Add a catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel.

-

Carry out the reduction using hydrogen gas (0.2–3.0 MPa) at 15–30 °C for 3–12 hours, or with iron powder in acetic acid.

-

Upon completion, filter the catalyst and concentrate the filtrate.

-

Purify the residue by column chromatography to yield 4-fluoroindole.

-

4.1.2. Fischer Indole Synthesis of 5-Fluoroindole

This classic method involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions.[8]

-

React 4-fluorophenylhydrazine with ethyl pyruvate (B1213749) to form the corresponding hydrazone.

-

Subject the hydrazone to acid catalysis (e.g., with polyphosphoric acid or a Brønsted/Lewis acid) to induce cyclization.[8]

-

The resulting ethyl 5-fluoroindole-2-carboxylate can then be hydrolyzed and decarboxylated to yield 5-fluoroindole.

4.1.3. Palladium-Catalyzed Synthesis of Fluorinated Indoles

Modern cross-coupling reactions offer versatile routes to functionalized indoles.

-

A palladium catalyst, such as Pd(OAc)₂, is used to catalyze the C-H functionalization of an indole with a fluorinated coupling partner.

-

For example, the C-2 and C-3 dual C-H functionalization of indoles with fluorinated imidoyl chlorides can produce fluorinated isocryptolepine analogues.[1][12]

-

The reaction is typically carried out in a suitable solvent with appropriate additives, and the product is isolated and purified using standard techniques.

Biological Assays

4.2.1. MTT Assay for Antiviral Activity and Cytotoxicity

This colorimetric assay measures cell metabolic activity and is widely used to assess both the antiviral efficacy and cytotoxicity of compounds.

-

Cell Seeding: Seed host cells (e.g., Vero, CEM, MT-4) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound and Virus Addition: For antiviral assays, pre-incubate the virus with serial dilutions of the test compound for 1 hour before adding the mixture to the cells. For cytotoxicity assays, add serial dilutions of the compound alone. Include appropriate controls (cells only, cells with virus, vehicle control).

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period that allows for viral replication and/or cytopathic effects to become apparent (typically 24-72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1-5 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the 50% effective concentration (EC₅₀) for antiviral activity and the 50% cytotoxic concentration (CC₅₀) from dose-response curves.

4.2.2. Human Liver Microsomal (HLM) Stability Assay

This in vitro assay assesses the metabolic stability of a compound by incubating it with human liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

-

Preparation: Thaw human liver microsomes at 37°C and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in a phosphate (B84403) buffer (pH 7.4).

-

Incubation Mixture: Prepare an incubation mixture containing the microsomes, the test compound (at a fixed concentration, e.g., 1 µM), and an NADPH-regenerating system (to initiate the metabolic reaction).

-

Time Course: Incubate the mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, 45 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

-

LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the test compound at each time point.

-

Data Analysis: Determine the rate of disappearance of the compound to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

4.2.3. Caco-2 Permeability Assay

This assay uses a monolayer of Caco-2 cells, which differentiate to form a barrier with properties similar to the human intestinal epithelium, to predict the oral absorption of a drug.

-

Cell Culture: Culture Caco-2 cells on semipermeable filter supports in a transwell plate for approximately 21 days to allow for differentiation and formation of a tight monolayer.

-

Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

-

Permeability Measurement:

-

Apical to Basolateral (A-B) Transport: Add the test compound to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time.

-

Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral chamber and measure its appearance in the apical chamber over time. This helps to identify active efflux.

-

-

Sample Analysis: Quantify the concentration of the compound in the donor and receiver compartments at various time points using LC-MS/MS.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A transport. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if the compound is a substrate for efflux transporters like P-glycoprotein.

Visualizing Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts in the discovery and mechanism of action of fluorinated indole derivatives.

Caption: A generalized workflow for kinase inhibitor discovery.

Caption: Simplified ROCK1 signaling pathway and its inhibition.

References

- 1. What are Syk inhibitors and how do they work? [synapse.patsnap.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. Syk Inhibitors: New Computational Insights into Their Intraerythrocytic Action in Plasmodium falciparum Malaria | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ROCK1 feedback regulation of the upstream small GTPase RhoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

- 9. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Strategic Incorporation of Fluorine and Chlorine in Bioactive Molecules: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the critical roles fluorine and chlorine play in modern drug discovery. By strategically introducing these halogens, medicinal chemists can profoundly modulate the physicochemical, pharmacokinetic, and pharmacodynamic properties of bioactive molecules. This document details the mechanisms of action, presents quantitative comparisons, outlines key experimental protocols for evaluation, and visualizes the underlying principles of halogen-driven drug design.

Core Physicochemical and Electronic Effects of Fluorine and Chlorine

The utility of fluorine and chlorine in drug design stems from their unique atomic and electronic properties. While both are halogens, they confer distinct advantages.

-

Fluorine (F) is the most electronegative element, yet it is relatively small (van der Waals radius of 1.47 Å), making it an excellent bioisostere of a hydrogen atom (1.20 Å). The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which is a key factor in its ability to enhance metabolic stability. Its powerful electron-withdrawing nature can significantly lower the pKa of nearby basic groups, influencing a compound's ionization state and solubility at physiological pH.

-

Chlorine (Cl) is larger than fluorine and less electronegative but still exerts a significant electronic influence. Its size allows it to occupy pockets that hydrogen or fluorine cannot, potentially creating new, favorable interactions with a biological target. A key feature of chlorine (and heavier halogens) is its ability to form halogen bonds , a specific type of non-covalent interaction where the electropositive region on the tip of the halogen (the σ-hole) interacts with a Lewis base like a carbonyl oxygen or a nitrogen atom on a protein backbone.[1][2] This interaction can dramatically increase binding affinity.[3][4]

Impact on Pharmacokinetics (ADME Properties)

Halogenation is a premier strategy for optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate.

Enhancing Metabolic Stability

One of the most powerful applications of fluorination is blocking metabolic soft spots.[5][6] Cytochrome P450 (CYP) enzymes in the liver are primary sites of Phase I metabolism, often targeting labile C-H bonds for oxidation.[6] Replacing a hydrogen at such a site with fluorine effectively shields the molecule from CYP-mediated degradation due to the strength of the C-F bond.[6] This increases the compound's metabolic half-life (t½) and intrinsic clearance (CLint), often leading to improved oral bioavailability and the potential for less frequent dosing.[7]

For example, 9-fluororisperidone and 4'-fluorocelecoxib were found to be 16 and 4 times more metabolically stable than their respective parent compounds, risperidone (B510) and celecoxib.

Modulating Lipophilicity and Permeability

Lipophilicity, often measured as logP, is a critical parameter for membrane permeability and absorption. The introduction of single fluorine atoms can subtly adjust lipophilicity, while groups like trifluoromethyl (CF₃) significantly increase it.[7] This modulation can be used to fine-tune a drug's ability to cross cellular membranes, including the blood-brain barrier. Chlorine substitution also generally increases lipophilicity, which can enhance membrane permeation.

Impact on Pharmacodynamics (Drug-Target Interactions)

Enhancing Binding Affinity

The introduction of chlorine or fluorine can significantly improve a ligand's binding affinity for its target receptor through several mechanisms:

-

Conformational Control: The steric bulk and electronic properties of halogens can restrict the rotation of bonds, locking the molecule into a more bioactive conformation that fits optimally into the receptor's binding site.

-

Halogen Bonding: As mentioned, chlorine, bromine, and iodine are potent halogen bond donors. This specific, directional interaction with a Lewis basic residue (e.g., backbone carbonyl oxygen) on the target protein can add substantial binding energy, sometimes increasing potency by orders of magnitude.[2]

Quantitative Data: Halogenation in Action

The theoretical benefits of halogenation are borne out by empirical data. The following tables provide a comparative analysis of halogenated compounds versus their non-halogenated parent molecules.

Table 1: Impact of Fluorination on Metabolic Stability

| Compound Pair | Modification | Key Parameter | Value (Parent) | Value (Fluorinated) | Fold Improvement | Reference(s) |

| Risperidone / 9-Fluororisperidone | H → F | Metabolic Stability | Baseline | 16x more stable | 16 | |

| Celecoxib / 4'-Fluorocelecoxib | H → F | Metabolic Stability | Baseline | 4x more stable | 4 |

Table 2: Impact of Halogenation on Inhibitory Potency (IC₅₀)

| Parent Compound | Halogenated Analog | Target | IC₅₀ (Parent, µM) | IC₅₀ (Analog, µM) | Fold Improvement | Reference(s) |

| Celecoxib | ortho-[¹⁸F]Fluorocelecoxib | COX-1 | 0.039 | 0.024 | 1.63 | |

| Compound 3 (unhalogenated) | Compound 2 (Chlorinated) | 5-HT₂B Receptor | ~0.35 (estimated) | 0.01 | ~35 | |

| Compound 3 (unhalogenated) | Compound 4 (Brominated) | 5-HT₂B Receptor | ~0.35 (estimated) | 0.0076 | ~46 |

Note: IC₅₀ values can be highly assay-dependent. Comparisons are most valid when data is generated from the same study under identical conditions.

Logical Workflow: Halogenation in Lead Optimization

Halogenation is not a random process but a key strategy within the iterative cycle of lead optimization. The goal is to systematically modify a "hit" or "lead" compound to improve its overall profile, turning it into a preclinical candidate.

Key Experimental Protocols

Validating the effects of halogenation requires robust and standardized in vitro assays. Below are detailed methodologies for three critical experiments.

Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes

This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily CYPs.

-

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound.

-

Materials:

-

Pooled liver microsomes (human, rat, etc.)

-

Test compound and positive/negative controls

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (Cofactor)

-

Acetonitrile (B52724) (or other organic solvent) with an internal standard for stopping the reaction

-

96-well plates, incubator, centrifuge

-

LC-MS/MS system for analysis

-

-

Methodology:

-

Preparation: Thaw liver microsomes on ice. Prepare a microsomal suspension in phosphate buffer to a final protein concentration of 0.5-1.0 mg/mL. Prepare working solutions of the test compound (typically 1 µM final concentration).

-

Pre-incubation: Add the microsomal suspension to wells of a 96-well plate. Add the test compound to initiate the assay. Pre-incubate the plate at 37°C for 5-10 minutes.

-

Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (this is t=0). Include control wells without NADPH to test for non-enzymatic degradation.

-

Time Points: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in specific wells by adding cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.

-

Data Analysis: Plot the natural log of the percent remaining compound versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate half-life (t½ = 0.693/k) and intrinsic clearance.

-

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based assay used to predict passive membrane permeability.

-

Objective: To determine the permeability coefficient (Pe) of a compound across an artificial lipid membrane.

-

Materials:

-

PAMPA plate system (a donor plate with a filter membrane and an acceptor plate)

-

Phospholipid solution (e.g., 1-2% lecithin (B1663433) in dodecane)

-

Phosphate buffered saline (PBS), pH 7.4 (for acceptor wells) and a different pH (e.g., 5.0) for the donor wells to mimic the GI tract.

-

Test compound solutions in donor buffer.

-

Plate reader or LC-MS/MS for quantification.

-

-

Methodology:

-

Membrane Coating: Carefully add 5 µL of the phospholipid solution onto the filter membrane of each well in the donor plate. Allow the solvent to evaporate.

-

Plate Assembly: Add buffer (e.g., PBS pH 7.4) to the acceptor plate wells. Add the test compound solutions to the donor plate wells.

-

Incubation: Place the donor plate onto the acceptor plate, creating a "sandwich". Incubate this assembly for a set period (e.g., 4-18 hours) at room temperature.

-

Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

-

Data Analysis: Calculate the permeability coefficient (Pe) using the known surface area of the membrane, incubation time, and the measured concentrations in the donor and acceptor wells.

-

Protocol 3: Competitive Radioligand Binding Assay

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to compete with a known high-affinity radiolabeled ligand.

-

Objective: To determine the inhibitory constant (Ki) of a test compound, which reflects its binding affinity for a receptor.

-

Materials:

-

A source of the target receptor (e.g., cell membrane preparations).

-

A specific, high-affinity radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled).

-

Unlabeled test compound at various concentrations.

-

Assay buffer.

-

Glass fiber filter mats and a cell harvester (vacuum manifold).

-

Scintillation fluid and a scintillation counter.

-

-

Methodology:

-

Assay Setup: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

-

Controls: Include wells for "total binding" (radioligand + receptor, no competitor) and "non-specific binding" (radioligand + receptor + a saturating concentration of a known unlabeled ligand).

-

Incubation: Incubate the plate for a sufficient time (e.g., 60-90 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the reaction by filtering the contents of the plate through the glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Counting: Dry the filter mat, add scintillation fluid, and measure the radioactivity trapped on each filter spot using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound (Total Binding - Non-specific Binding). Plot the percent specific binding against the log concentration of the test compound to generate a competition curve. Fit the curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding). Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation.

-

Conclusion

Fluorine and chlorine are not mere decorations on a bioactive molecule; they are powerful tools for rational drug design. Their strategic placement can overcome fundamental liabilities in lead compounds, particularly poor metabolic stability and insufficient binding affinity. By blocking CYP450-mediated metabolism, modulating lipophilicity, and introducing potent halogen bonding interactions, medicinal chemists can significantly enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. A thorough understanding of the principles outlined in this guide, coupled with the rigorous application of the described experimental protocols, is essential for leveraging the full potential of halogenation in the development of next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Metabolism of risperidone to 9-hydroxyrisperidone by human cytochromes P450 2D6 and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. First-Line Lorlatinib vs Crizotinib in Advanced ALK-Positive NSCLC - The ASCO Post [ascopost.com]

- 7. researchgate.net [researchgate.net]

The Indole Nucleus: A Journey from Ancient Dyes to Modern Therapeutics

A Technical Guide on the Discovery, Synthesis, and Biological Significance of Substituted Indoles

The indole (B1671886) scaffold, a privileged heterocyclic motif, is a cornerstone in the landscape of natural products and medicinal chemistry.[1] Its unique structure, consisting of a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring, confers upon it the ability to interact with a vast array of biological targets, making it a focal point for researchers, scientists, and drug development professionals.[1] This technical guide provides an in-depth exploration of the discovery and history of substituted indoles, detailing the evolution of their synthesis and their profound impact on modern medicine.

Discovery and Early History: From Indigo (B80030) to a Core Scaffold

The story of indole begins not in a pharmacy, but in the textile industry with the study of the vibrant blue dye, indigo.[2] The name "indole" itself is a portmanteau of "indigo" and "oleum," reflecting its origin from treating indigo dye with oleum (B3057394) (fuming sulfuric acid).[3]

In 1866, the German chemist Adolf von Baeyer, renowned for his work on synthetic dyes, first isolated indole.[2][4][5] His process involved the reduction of oxindole, a derivative of isatin (B1672199) which was in turn obtained from the oxidation of indigo, using zinc dust.[2][4] Three years later, in 1869, he proposed the correct chemical structure of the indole molecule.[2]

Interest in indole chemistry intensified in the 1930s with the realization that the indole nucleus is a fundamental component of many important naturally occurring compounds.[2] This includes the essential amino acid tryptophan, the plant hormone auxin (indole-3-acetic acid), and a vast class of compounds known as indole alkaloids.[2][6] The first indole alkaloid, the potent poison strychnine, had been isolated much earlier in 1818.[7] These discoveries unveiled the widespread importance of the indole motif in biology and set the stage for its exploration in drug discovery.

The Evolution of Substituted Indole Synthesis

The development of synthetic methodologies to construct the indole core has been crucial for exploring its therapeutic potential. While numerous methods exist today, a few classical syntheses remain fundamental to the field.

The Fischer Indole Synthesis

Discovered in 1883 by Emil Fischer, this remains one of the oldest, most reliable, and widely used methods for preparing substituted indoles.[2][5][8][9] The reaction involves the cyclization of a phenylhydrazone of an aldehyde or ketone under acidic conditions.[9]

The general mechanism proceeds as follows:

-

Reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone to form a phenylhydrazone.[9]

-

Isomerization of the phenylhydrazone to its corresponding enamine tautomer.[9]

-

Protonation followed by a[7][7]-sigmatropic rearrangement.[9]

-

Loss of ammonia (B1221849) and subsequent aromatization to yield the indole core.[9]

While highly versatile for producing 2- and/or 3-substituted indoles, the synthesis of the parent indole via this method is more problematic.[2]

Leimgruber–Batcho Indole Synthesis

A highly efficient method for synthesizing both indole and its substituted derivatives, the Leimgruber-Batcho synthesis was first disclosed in a patent in 1976.[2] Its high yields and versatility have made it particularly popular within the pharmaceutical industry.[2]

Other Key Synthetic Strategies

Over the decades, a diverse toolkit of indole syntheses has been developed, each with its own advantages and substrate scope. These include:

-

Madelung Synthesis: The base-catalyzed cyclization of N-acyl-o-toluidines at high temperatures.[4][5] Modern variations utilize milder conditions.[4]

-

Reissert Synthesis: A multi-step reaction starting with the condensation of o-nitrotoluene with an oxalic ester, followed by reductive cyclization.[4][5]

-

Bartoli Indole Synthesis: A reaction between ortho-substituted nitroarenes and vinyl Grignard reagents.[5]

-

Larock Indole Synthesis: A palladium-catalyzed annulation of an alkyne and an o-haloaniline.

-

Nenitzescu Indole Synthesis: Used for the preparation of 5-hydroxyindoles from benzoquinones and β-enamino esters.[5]

The continuous development of novel synthetic methods, including recent advances in copper-catalyzed C-H functionalization, allows for increasingly precise and efficient modification of the indole ring, aiding in the creation of new therapeutic agents.[10]

Quantitative Data on Substituted Indoles

The versatility of the indole scaffold is reflected in the broad range of biological activities exhibited by its derivatives. The following tables summarize key quantitative data for select substituted indoles across different therapeutic areas.

Table 1: Anticancer Activity of Substituted Indoles

| Compound Class | Specific Compound Example | Target | Cancer Cell Line | Activity (IC₅₀/GI₅₀) |

| Pyrazolinyl-indoles | Not Specified | Kinases | Various | Not Specified |

| Indolyl-3-glyoxamides | D-24851 | Tubulin Polymerization | Various Tumors | Highly Active[6] |

| 2-Aroylindoles | D-64131 | Tubulin Polymerization | Various Tumors | Highly Active[6] |

| Aminoalkylindoles | Pravadoline | Cannabinoid Receptors | Not Applicable | Not Applicable |

Table 2: Antifungal Activity of Synthesized Indole Derivatives

| Compound | Yield (%) | Target | Organism | Binding Energy (kcal/mol) |

| 2-methyl-1H-indole (Parent) | 44%[11] | Lanosterol 14α-demethylase | C. albicans, A. niger | Not Specified |

| 3-(2-methyl-1H-indol-1-yl)phenol (A1) | 68%[11] | Lanosterol 14α-demethylase | C. albicans, A. niger | Not Specified |

| 1-(3-(2-methyl-1H-indol-1-yl)phenyl)ethan-1-one (A2) | 60%[11] | Lanosterol 14α-demethylase | C. albicans, A. niger | -8.1[11] |

| 2-methyl-1-(3-methylphenyl)-1H-indole (A3) | 84%[11] | Lanosterol 14α-demethylase | C. albicans, A. niger | Not Specified |

| Fluconazole (Reference) | Not Applicable | Lanosterol 14α-demethylase | C. albicans, A. niger | -7.1[11] |

Experimental Protocols

To provide a practical context, this section details a representative experimental protocol for a key synthetic transformation.

General Protocol for Fischer Indole Synthesis

Objective: To synthesize a 2,3-disubstituted indole from a phenylhydrazone.

Materials:

-

Substituted phenylhydrazine

-

Aldehyde or ketone

-

Acid catalyst (e.g., polyphosphoric acid, zinc chloride, p-toluenesulfonic acid)[9]

-

Anhydrous solvent (e.g., toluene, xylene, ethanol)

Procedure:

-

Formation of Hydrazone:

-

Dissolve the substituted phenylhydrazine (1.0 eq) in the chosen solvent.

-

Add the corresponding aldehyde or ketone (1.0-1.2 eq) to the solution.

-

A catalytic amount of acetic acid may be added to facilitate the reaction.

-

Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Isolate the phenylhydrazone product, often by filtration if it precipitates, or by extraction after solvent removal.

-

-

Cyclization:

-

To the isolated phenylhydrazone, add the acid catalyst (e.g., 5-10 equivalents of polyphosphoric acid or 0.1-1.0 eq of a Lewis acid like ZnCl₂).

-

Heat the mixture under reflux conditions (temperatures can range from 80°C to 200°C depending on the substrate and catalyst).

-

Monitor the progress of the cyclization by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

-

Work-up and Purification:

-

Carefully quench the reaction mixture, typically by pouring it onto ice water or a basic solution (e.g., sodium bicarbonate) to neutralize the acid.

-

Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica (B1680970) gel to obtain the desired substituted indole.

-

Characterization: The final product structure and purity should be confirmed using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination.[11]

Visualizing Indole Chemistry: Workflows and Pathways

Graphical representations are invaluable for understanding complex chemical and biological processes. The following diagrams, rendered using the DOT language, illustrate a typical synthetic workflow and a key biological signaling pathway involving indole derivatives.

Experimental Workflow for a Multi-Step Indole Synthesis

Caption: A generalized workflow for the Fischer Indole Synthesis.

Signaling Pathway Inhibition by an Indole Derivative

Caption: Inhibition of RTK signaling by a substituted indole.

Conclusion

From its origins in the study of dyes to its current status as a master scaffold in drug discovery, the indole nucleus has had a remarkable history. The development of robust synthetic methods has allowed chemists to craft a vast library of substituted indoles, leading to profound advancements in medicine, particularly in the treatment of cancer and central nervous system disorders.[1] The continued exploration of this versatile molecule, driven by innovative synthetic strategies and a deeper understanding of its biological interactions, promises to yield the next generation of indole-based therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Indole - Wikipedia [en.wikipedia.org]

- 3. Indole - Metabolite of the month - biocrates life sciences gmbh [biocrates.com]

- 4. bhu.ac.in [bhu.ac.in]

- 5. Indole Synthesis: Methods and Mechanisms_Chemicalbook [chemicalbook.com]

- 6. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indole alkaloid - Wikipedia [en.wikipedia.org]

- 8. Indole: Chemical Properties, Synthesis, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]

- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 10. news-medical.net [news-medical.net]

- 11. bioengineer.org [bioengineer.org]

Physicochemical properties of 6-Chloro-5-fluoroindole

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-5-fluoroindole

Introduction

This compound is a halogenated indole (B1671886) derivative that serves as a critical building block in the field of organic synthesis.[1][2][3] Its unique substitution pattern, featuring both a chlorine and a fluorine atom on the benzene (B151609) ring, imparts distinct chemical reactivity and makes it a valuable intermediate in the development of complex molecules.[1][4] This compound is of particular interest to researchers in medicinal chemistry and material science. In the pharmaceutical industry, it is a key precursor for the synthesis of drug candidates, especially those targeting neurological disorders and serotonin (B10506) receptors.[1][3] Its structural features are also leveraged in the creation of advanced materials like organic semiconductors.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis protocols, and analytical methodologies for this compound.

Physicochemical Properties

The properties of this compound have been determined through various experimental and computational methods. A summary of these key characteristics is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅ClFN | [1][5][6] |

| Molecular Weight | 169.58 g/mol | [5][6][7] |

| Appearance | White to brown or light yellow solid/crystalline powder | [1][8] |

| Melting Point | 103-108 °C | [1][5] |

| Boiling Point | 299.8 °C (at 760 mmHg) | [5][6] |

| Density (Predicted) | 1.436 g/cm³ | [6] |

| pKa (Predicted) | 15.26 ± 0.30 | [9] |

| LogP (XLogP3) | 2.8 | [6][7] |

| Vapor Pressure (Predicted) | 0.0122 mmHg at 25°C | [6] |

| Flash Point (Predicted) | 135.1 °C | [6] |

| Refractive Index (Predicted) | 1.657 | [6] |

| Purity | ≥ 95-98% | [1][2][5] |

| Storage Conditions | Store at 0-8 °C or room temperature, sealed in a dry place, protected from light. | [1][8][9] |

Experimental Protocols

The synthesis and characterization of this compound are crucial for its application in research and development. The following sections detail common experimental protocols.

Synthesis Methodologies

1. Modified Leimgruber-Batcho Indole Synthesis

This method is a popular and efficient approach for preparing substituted indoles and has been adapted for the multi-kilogram scale synthesis of this compound.[10][11] The process involves two main stages: enamine formation followed by reductive cyclization.[10]

Protocol:

-

Step 1: Enamine Formation

-

Charge a reactor with the starting material, 3-chloro-4-fluoro-2-nitrotoluene (1 equivalent), N,N-dimethylformamide di-isopropyl acetal (B89532) (2 equivalents), and N,N-dimethylformamide (DMF, ~4 volumes).[10]

-

Heat the mixture to approximately 100°C.[10]

-

Stir for 3-4 hours, monitoring the reaction by HPLC until the starting material is consumed.[10]

-

Cool the reaction mixture to room temperature. The resulting intermediate enamine solution can be used directly in the next step.[10]

-

-

Step 2: Reductive Cyclization and Purification

-

In a separate reactor, prepare a mixture of toluene (B28343) (~9 volumes), acetic acid (~8 volumes), iron powder (~2.3 equivalents), and silica (B1680970) gel.[10][11]

-

Slowly add the enamine solution from Step 1, ensuring the temperature is maintained below 80°C.[10][11]

-

After the addition is complete, heat the mixture to 100°C and stir for 2 hours, monitoring progress by HPLC.[10][11]

-

Cool the mixture and filter to remove the iron and silica gel. Wash the filter cake with ethyl acetate.[10][11]

-

Combine the filtrates and wash sequentially with 1N HCl, water, and saturated sodium bicarbonate solution.[10][11]

-

Dry the organic layer over sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude product.[10][11]

-

Purify the crude this compound by crystallization from a suitable solvent system, such as a mixture of methylene (B1212753) dichloride and hexane.[10][11]

-

2. Palladium and Copper-Mediated Synthesis

An alternative two-step synthesis from 2-bromo-4-chloro-5-fluoroaniline (B2875487) has been developed, avoiding the need for N-protection or highly toxic organotin reagents.[4]

Protocol:

-

Step 1: Vinylation

-

Step 2: Intramolecular Cyclization

-

The 3-chloro-4-fluoro-6-vinylaniline is treated with palladium(II) chloride, lithium chloride, and p-benzoquinone in THF.[4]

-

The mixture is stirred at reflux for approximately 16 hours.[4]

-

After cooling, the mixture is concentrated, and the crude solid is purified by column chromatography to yield this compound.[4]

-

Analytical Validation

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of synthesized this compound.[12]

Protocols:

-

High-Performance Liquid Chromatography (HPLC):

-

Method: A solution of the compound is prepared in a suitable solvent (e.g., acetonitrile/water). The solution is injected into an HPLC system equipped with a C18 column. A gradient elution is typically used. The purity is determined by the peak area percentage at a specific UV wavelength.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To elucidate the molecular structure.[12]

-

Method: The sample is dissolved in a deuterated solvent (e.g., CDCl₃). ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra are acquired. The chemical shifts, coupling constants, and integration values provide detailed information about the connectivity and chemical environment of the atoms. For example, the ¹H NMR spectrum in CDCl₃ shows characteristic peaks around δ 8.10 (s, br, 1H), 7.39 (d, 1H), 7.35 (d, 1H), 7.23 (t, 1H), and 6.50 (m, 1H).[13]

-

-

Mass Spectrometry (MS):

Applications in Research and Drug Development

This compound is a valuable intermediate in pharmaceutical research and development.[1] Its primary application is as a foundational scaffold for synthesizing more complex bioactive molecules.[1]

-

Neurological Disorders: It is a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[1]

-